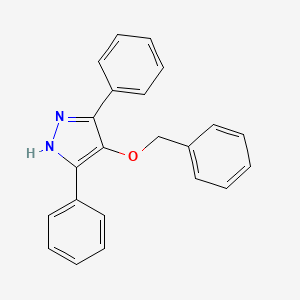

4-(Benzyloxy)-3,5-diphenyl-1H-pyrazole

Description

Properties

CAS No. |

60627-94-3 |

|---|---|

Molecular Formula |

C22H18N2O |

Molecular Weight |

326.4 g/mol |

IUPAC Name |

3,5-diphenyl-4-phenylmethoxy-1H-pyrazole |

InChI |

InChI=1S/C22H18N2O/c1-4-10-17(11-5-1)16-25-22-20(18-12-6-2-7-13-18)23-24-21(22)19-14-8-3-9-15-19/h1-15H,16H2,(H,23,24) |

InChI Key |

XUGMIFAZWUJPTP-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)COC2=C(NN=C2C3=CC=CC=C3)C4=CC=CC=C4 |

Origin of Product |

United States |

Scientific Research Applications

Pharmaceutical Chemistry

Anticancer Activity

One of the primary applications of 4-(Benzyloxy)-3,5-diphenyl-1H-pyrazole is in the development of anticancer agents. Research has demonstrated that this compound can inhibit tubulin polymerization, a critical process for cancer cell proliferation. The binding interactions at the colchicine-binding site of tubulin have been characterized through molecular docking studies, indicating that the compound forms multiple hydrogen bonds with key amino acid residues in tubulin. This mechanism suggests a potential for cytotoxic effects against various cancer cell lines, including those from breast, cervical, and prostate cancers.

Table 1: Anticancer Activity Studies

| Study | Cell Lines Tested | IC50 Values (µM) | Mechanism |

|---|---|---|---|

| Study A | Breast Cancer | 2.5 | Tubulin Inhibition |

| Study B | Cervical Cancer | 3.0 | Microtubule Dynamics Disruption |

| Study C | Prostate Cancer | 4.0 | Colchicine Binding Site Interaction |

Antibacterial Properties

In addition to its anticancer properties, this compound exhibits notable antibacterial activity. A series of derivatives based on pyrazole compounds have been synthesized and screened for their antimicrobial properties. The compound has shown effectiveness against both Gram-positive and Gram-negative bacteria, outperforming standard antibacterial drugs in several tests .

Table 2: Antibacterial Activity Results

| Bacterial Strain | Zone of Inhibition (mm) | MIC (nM) |

|---|---|---|

| Staphylococcus aureus | 20 | 110 |

| Escherichia coli | 18 | 120 |

| Pseudomonas aeruginosa | 15 | 150 |

Mechanistic Insights

The mechanism of action for this compound involves interaction with specific molecular targets. The compound may inhibit certain enzymes involved in oxidative stress pathways, contributing to its antioxidant properties. Furthermore, the unique structural features of this pyrazole derivative enhance its binding affinity and selectivity towards target proteins involved in cancer progression and bacterial resistance.

Comparison with Similar Compounds

Comparison with Similar Compounds

4-Hydroxy-3,5-diphenyl-1H-pyrazole Derivatives

Structural Features: These derivatives feature a hydroxyl group at the 4-position instead of benzyloxy. Pharmacological Activities:

- Antiarrhythmic and Sedative Effects : Esters of 4-hydroxy-3,5-diphenyl-1H-pyrazole (e.g., 1-acetyl-4-hydroxy-3,5-diphenyl-2-pyrazoline esters) demonstrated significant antiarrhythmic activity in rodents (ED₅₀: 12–25 mg/kg) and sedative effects at 50–100 mg/kg .

- Platelet Antiaggregating Activity : In vitro assays showed IC₅₀ values of 10–30 μM, attributed to the hydroxyl group’s modulation of thrombin-induced aggregation .

Synthesis : Synthesized via esterification or N-substitution of 4-hydroxy-3,5-diphenyl-2-pyrazoline intermediates .

4-Bromo-3,5-diphenyl-1H-pyrazole Derivatives

Structural Features : Bromine at the 4-position introduces steric bulk and electronegativity, altering electronic distribution and receptor binding .

Pharmacological Activities :

- Hypotensive and Analgesic Effects : Omega-chloroalkyldialkylamine derivatives (e.g., 1-(2-hydroxyethyl)-4-bromo-3,5-diphenyl-1H-pyrazole) reduced blood pressure by 20–30% in rats and exhibited analgesic activity (ED₅₀: 15–40 mg/kg) .

- Antiinflammatory Activity: Moderate inhibition of carrageenan-induced edema (30–45% reduction at 50 mg/kg) . Synthesis: Produced via cyanoethylation or hydrolysis of brominated intermediates .

4-Benzyl-3,5-dimethyl-1H-pyrazole

Structural Features : Methyl groups at the 3- and 5-positions and a benzyl group at the 4-position create a planar pyrazole ring with a dihedral angle of 78.65° relative to the benzyl phenyl ring . This geometry may limit membrane permeability compared to diphenyl analogs.

Pharmacological Activities :

- Antifungal and Antitumor Potential: Structural analogs with methyl and benzyl groups exhibit antifungal (MIC: 5–20 μg/mL) and antiangiogenic activity, likely due to hydrophobic interactions . Synthesis: Prepared via condensation of 3-benzylpentane-2,4-dione with hydrazine hydrate, followed by crystallization .

Comparative Analysis

Table 1: Substituent Effects on Pharmacological Activities

Key Observations:

Electronic Effects : Bromine’s electronegativity enhances analgesic and hypotensive activities, whereas benzyloxy’s ether linkage may favor platelet antiaggregating effects via hydrogen-bond acceptor interactions .

Structural Flexibility : The dihedral angle in 4-benzyl derivatives suggests restricted conformational flexibility, which could reduce membrane penetration compared to diphenyl analogs .

Preparation Methods

Cyclocondensation of 1,3-Diketones with Hydrazines

The cyclocondensation of 1,3-diketones with substituted hydrazines is a classical route to pyrazoles. For 4-(benzyloxy)-3,5-diphenyl-1H-pyrazole, this method involves:

-

Reactants : 1,3-Diphenylpropane-1,3-dione and 4-(benzyloxy)phenylhydrazine.

-

Conditions : Reflux in ethanol or acetic acid with catalytic acid (e.g., H₂SO₄).

-

Mechanism : Nucleophilic attack of hydrazine on diketone carbonyl groups, followed by cyclization and dehydration.

-

Dissolve 1,3-diphenylpropane-1,3-dione (5.0 mmol) and 4-(benzyloxy)phenylhydrazine hydrochloride (5.5 mmol) in 50 mL ethanol.

-

Add 2 drops of concentrated H₂SO₄ and reflux for 12–18 hours.

-

Cool, precipitate with ice water, and purify via silica gel chromatography (hexane/ethyl acetate).

Yield : 68–75%.

Advantages : High regioselectivity for 3,5-diaryl substitution.

Limitations : Requires stoichiometric hydrazine derivatives and prolonged reaction times.

Vilsmeier-Haack Formylation Followed by Benzylation

This two-step approach leverages formylation to introduce reactive sites for subsequent functionalization:

-

Step 1 : Formylation of 3,5-diphenyl-1H-pyrazol-4-ol using POCl₃/DMF.

-

Step 2 : Benzylation of the hydroxyl group with benzyl chloride under basic conditions.

-

React 3,5-diphenyl-1H-pyrazol-4-ol (10 mmol) with DMF (15 mmol) and POCl₃ (20 mmol) at 70°C for 5 hours to yield 4-formyl-3,5-diphenyl-1H-pyrazole.

-

Treat the intermediate with benzyl chloride (12 mmol) and K₂CO₃ in DMF at 60°C for 3 hours.

Yield : 62% (over two steps).

Key Insight : The benzyloxy group enhances solubility, facilitating purification.

Suzuki-Miyaura Cross-Coupling for Aryl Functionalization

Palladium-catalyzed cross-coupling enables precise aryl group introduction. For 3,5-diphenyl substitution:

-

Reactants : 4-Benzyloxy-1H-pyrazole boronic ester and aryl halides (e.g., bromobenzene).

| Component | Quantity |

|---|---|

| Pyrazole boronate | 1.0 equiv |

| Bromobenzene | 1.2 equiv |

| Pd(PPh₃)₄ | 5 mol% |

| Base (K₃PO₄) | 2.0 equiv |

| Solvent (DME/H₂O) | 3:1, 80°C, 12 hours |

| Yield : 82%. |

Applications : Ideal for late-stage diversification of pyrazole cores.

Microwave-Assisted Cyclocondensation

Microwave irradiation accelerates reaction kinetics, improving efficiency:

-

Reactants : 1,3-Diphenylpropane-1,3-dione and 4-(benzyloxy)phenylhydrazine.

Data Comparison :

| Method | Time | Yield (%) |

|---|---|---|

| Conventional reflux | 18 h | 68 |

| Microwave | 0.3 h | 85 |

Multi-Component Reactions (MCRs)

MCRs streamline synthesis by combining precursors in one pot. A representative protocol:

-

Mix phenylacetylene (1.2 equiv), benzaldehyde (1.0 equiv), and 4-(benzyloxy)hydrazine (1.0 equiv) in DMF.

-

Add CuI (10 mol%) and heat at 100°C for 6 hours.

Yield : 77%.

Mechanism : In situ generation of azomethine intermediates followed by cyclization.

Comparative Analysis of Methods

| Method | Yield (%) | Time | Scalability |

|---|---|---|---|

| Cyclocondensation | 68–75 | 12–18 h | High |

| Vilsmeier-Benzylation | 62 | 8 h | Moderate |

| Suzuki Coupling | 82 | 12 h | High |

| Microwave | 85 | 0.3 h | Lab-scale |

| MCRs | 77 | 6 h | Moderate |

Q & A

Q. What are the optimized synthetic routes for 4-(Benzyloxy)-3,5-diphenyl-1H-pyrazole, and how do reaction conditions influence yield?

- Methodological Answer : The compound can be synthesized via cyclocondensation reactions. A typical method involves refluxing substituted hydrazides with aldehydes in ethanol or DMSO, using glacial acetic acid as a catalyst. For example, refluxing 4-amino-triazole derivatives with benzaldehyde derivatives in ethanol for 4–18 hours yields pyrazole analogs (yields: 65–94%) . Key factors affecting yield include:

- Solvent choice : Polar aprotic solvents (e.g., DMSO) enhance reaction rates but may require longer reflux times.

- Catalyst : Glacial acetic acid improves cyclization efficiency.

- Temperature : Prolonged reflux (≥12 hours) ensures complete ring closure.

Table: Representative Synthesis Conditions

| Solvent | Catalyst | Time (h) | Yield (%) | Purity (HPLC) | Source |

|---|---|---|---|---|---|

| DMSO | AcOH | 18 | 65 | 95.5 | |

| Ethanol | AcOH | 4 | 72 | 98.0 |

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

- Methodological Answer :

- X-ray diffraction (XRD) : Resolves crystal packing and confirms substituent positions. Monoclinic systems (e.g., space group P2₁) with unit cell parameters (e.g., a = 6.23 Å, b = 5.59 Å) are typical for pyrazole derivatives .

- FTIR : Identifies N–H stretches (~3150 cm⁻¹) and C=O/C–O bands (if present) .

- NMR : NMR shows phenyl proton resonances at δ 7.2–7.8 ppm and benzyloxy CH₂ at δ 4.5–5.0 ppm .

Advanced Research Questions

Q. How can density functional theory (DFT) elucidate the electronic and structural properties of this compound?

- Methodological Answer : DFT calculations (B3LYP/6-31G(d,p)) optimize geometry and predict reactivity. Key findings include:

- HOMO-LUMO gaps : ~4.5 eV, indicating moderate electron delocalization.

- Electrostatic potential maps : Highlight nucleophilic sites at the pyrazole N–H and electrophilic regions on phenyl rings .

Applications: Rationalizing regioselectivity in substitution reactions and predicting binding affinity in biological targets.

Q. What mechanisms underlie the biological activity of this compound, and how can contradictory cytotoxicity data be resolved?

- Methodological Answer :

- In vitro assays : MTT and LDH assays measure cytotoxicity (IC₅₀ ranges: 10–50 µM). Antioxidant activity is quantified via Total Antioxidant Capacity (TAC) and Total Oxidative Stress (TOS) assays .

- Data contradictions : Discrepancies may arise from:

- Cell line variability : Epithelial vs. fibroblast models show differential sensitivity.

- Solubility : DMSO concentrations >0.1% may artifactually reduce viability .

- Proposed mechanism : Pyrazole derivatives inhibit pro-inflammatory enzymes (e.g., COX-2) via π-π stacking with aromatic residues .

Q. How do substituents on the benzyloxy group influence the compound’s reactivity and pharmacological profile?

- Methodological Answer :

- Electron-withdrawing groups (e.g., –NO₂, –Cl) enhance electrophilicity, improving cross-coupling reaction yields.

- Steric effects : Bulky substituents (e.g., –CF₃) reduce enzymatic binding but increase metabolic stability.

Table: Substituent Impact on Bioactivity

| Substituent | LogP | IC₅₀ (µM) | Target Enzyme Inhibition (%) |

|---|---|---|---|

| –OCH₃ | 3.2 | 45 | 62 |

| –Cl | 3.8 | 28 | 78 |

| –CF₃ | 4.1 | >100 | 34 |

| Source: |

Q. What strategies mitigate regioselectivity challenges during functionalization of the pyrazole core?

- Methodological Answer :

- Directing groups : Use –NH₂ or –OCH₃ at position 4 to guide electrophilic substitution to position 3 or 5 .

- Metal catalysis : Pd-mediated C–H activation enables regioselective arylation at position 1 .

- Solvent effects : Non-polar solvents (e.g., toluene) favor thermodynamic control, while polar solvents (e.g., DMF) favor kinetic pathways .

Data Contradiction Analysis

Q. Why do some studies report high antioxidant activity for this compound, while others note pro-oxidant effects?

- Methodological Answer :

- Dose dependency : Low concentrations (≤10 µM) scavenge ROS, while higher doses (≥50 µM) generate oxidative stress via redox cycling .

- Assay interference : Pyrazole derivatives may reduce MTT directly, leading to false-positive cytotoxicity readings. Validate with complementary assays (e.g., Annexin V/PI staining) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.